molecular formula C11H9FN2O2 B1352736 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- CAS No. 103361-42-8

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-

Cat. No.: B1352736
CAS No.: 103361-42-8
M. Wt: 220.2 g/mol
InChI Key: VHRCRGJPHYNVGS-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Identity and Properties

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-, also known as 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS No. 112748-06-8), is a heterocyclic compound characterized by its benzoxazine core structure. Its molecular formula is C8_8H7_7FN2_2O2_2 with a molecular weight of 182.15 g/mol. The compound exhibits significant biological activities, particularly in antibacterial, antifungal, and herbicidal applications.

PropertyValue
Molecular FormulaC8_8H7_7FN2_2O2_2
Molecular Weight182.15 g/mol
Density1.4 g/cm³
Boiling Point398.3 °C
Flash Point194.7 °C
LogP-0.04

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties. A study evaluated its efficacy against various bacterial strains, yielding the following results:

Bacterial StrainZone of Inhibition (mm)
Bacillus subtilis24
Staphylococcus aureus22
Escherichia coli21
Salmonella typhi20

These results suggest that the compound is more effective than traditional antibiotics such as ampicillin in certain cases .

Antifungal Activity

The antifungal potential of this compound was assessed through various studies. In one notable study, several derivatives of benzoxazin were synthesized and tested for antifungal activity against agricultural fungi. The findings highlighted that at a concentration of 200 mg/L, certain compounds exhibited complete inhibition of mycelial growth in several strains:

CompoundFungal Strain TestedConcentration (mg/L)Inhibition (%)
2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a)F. culmorum200100
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6)P. cactorum200100
-R. solani100Complete

At lower concentrations (20 mg/L), the N-acetyl derivative (6) showed good activity against P. cactorum with a 72% inhibition rate .

Herbicidal Activity

The herbicidal properties of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one have also been explored. The compound has shown potential as a selective herbicide in agricultural applications, effectively inhibiting the growth of specific weed species while being less harmful to crops.

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells or plant systems. This may include enzyme inhibition or disruption of metabolic pathways critical for growth and reproduction .

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also demonstrated bactericidal activity at higher concentrations.

Case Study: Agricultural Applications

A field trial was conducted to evaluate the herbicidal efficacy of the compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential for use in integrated pest management strategies.

Properties

IUPAC Name

6-amino-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-2-3-14-9-5-8(13)7(12)4-10(9)16-6-11(14)15/h1,4-5H,3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRCRGJPHYNVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)COC2=C1C=C(C(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457270
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103361-42-8
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Iron powder (1.05 g) was suspended in 5% aqueous acetic acid (2.0 ml) and heated to 80° C. To the suspension, a solution of 7-fluoro-6-nitro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.47 g) in acetic acid (1.9 ml) and ethyl acetate (1.9 ml) was dropwise added, and the resultant mixture was heated under reflux at 60° to 80° C. for 3 hours. After being allowed to cool, water and ethyl acetate were added to the mixture. The residue was removed by filtration, and the filtrate was extracted with ethyl acetate. The extract was washed with water and aqueous sodium bicarbonate solution, dried and concentrated to give 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.31 g). m.p., 183°-185° C.
Quantity
0.47 g
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1.9 mL
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1.9 mL
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Synthesis routes and methods II

Procedure details

Iron powder (1.05 g) is suspended in 5% aqueous acetic acid (2.0 ml) and heated to 80° C. To the suspension, a solution of 7-fluoro-3,4-dihydro-3-oxo-6-nitro-4-(2-propynyl)-2H-1,4-benzoxazine (0.47 g) in acetic acid (1.9 ml) and ethyl acetate (1.9 ml) is dropwise added, and the resulting mixture is heated under reflux at 60° to 80° C. for 3 hours. After being allowed to cool, water and ethyl acetate are added to the mixture. The residue is removed by filtration, and the filtrate is extracted with ethyl acetate. The extract is washed with water and aqueous sodium bicarbonate solution, dried and concentrated to give 6-amino-7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazine.
Quantity
0.47 g
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reactant
Reaction Step One
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1.9 mL
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1.9 mL
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solvent
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